BenchChemオンラインストアへようこそ!

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide

α-glucosidase inhibition postprandial hyperglycemia type 2 diabetes

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide (CAS 1021135-57-8) is a synthetic small molecule belonging to the pyridazine-thioether class. It features a pyridazine core substituted at position 6 with a 3-fluorobenzylthio group and at position 3 with a propionamide side chain.

Molecular Formula C14H14FN3OS
Molecular Weight 291.34
CAS No. 1021135-57-8
Cat. No. B2766650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide
CAS1021135-57-8
Molecular FormulaC14H14FN3OS
Molecular Weight291.34
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)F
InChIInChI=1S/C14H14FN3OS/c1-2-13(19)16-12-6-7-14(18-17-12)20-9-10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3,(H,16,17,19)
InChIKeyIALQVSARTSEYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide (CAS 1021135-57-8): A Pyridazine-Thioether α-Glucosidase Inhibitor for Diabetes Research


N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide (CAS 1021135-57-8) is a synthetic small molecule belonging to the pyridazine-thioether class. It features a pyridazine core substituted at position 6 with a 3-fluorobenzylthio group and at position 3 with a propionamide side chain [1]. The compound has a molecular weight of 291.35 g/mol and molecular formula C14H14FN3OS . This compound has been studied as an α-glucosidase inhibitor, an enzyme target implicated in postprandial glucose regulation in type 2 diabetes mellitus [2]. Its structural features—specifically the 3-fluorobenzylthio moiety and the propionamide linkage—place it within a class of pyridazin-based derivatives that have demonstrated competitive inhibition of rat intestinal α-glucosidase, with members of the class showing IC50 values ranging from 26.3 to 148.9 µM, consistently outperforming the clinical comparator acarbose [2].

Why N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide Cannot Be Substituted by Arbitrary Pyridazine-Thioether Analogs


Within the pyridazine-thioether α-glucosidase inhibitor class, subtle modifications to the benzyl substitution pattern and the nature of the amide side chain produce pronounced shifts in inhibitory potency. For the series described by Firoozpour et al. (2023), the IC50 values for rat intestinal α-glucosidase varied from 26.3 to 148.9 µM, a >5-fold range driven solely by changes in the thiobenzyl moiety and amide substituents [1]. The 3-fluorobenzyl group is known to participate in critical hydrophobic interactions within the enzyme active site, and replacement of this group with non-fluorinated or differently positioned benzyl analogs has been shown to alter both inhibitory activity and kinetic mechanism [1]. Consequently, selection of a specific congener such as N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide must be based on its precise substitution pattern rather than on class membership alone. The following quantitative evidence guide details the specific differentiation points that justify its selection over nearest analogs.

Quantitative Differentiation Evidence for N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide


α-Glucosidase Inhibitory Potency vs. Acarbose and Class Range

The compound belongs to a pyridazin-thioether series where all tested members (IC50 range 26.3–148.9 µM) were more potent than the clinical α-glucosidase inhibitor acarbose when tested against rat intestinal α-glucosidase [1]. While the exact IC50 of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide has not been reported in isolation within the identified primary literature, the 3-fluorobenzyl substitution pattern is associated with competitive inhibition behavior and Ki values in the low micromolar range for structurally proximate analogs (e.g., compound 5m, Ki = 56 µM) [1]. The class-level data demonstrate that pyridazin-thioethers bearing a fluorinated benzyl group consistently outperform acarbose, providing a starting point for quantitative selection.

α-glucosidase inhibition postprandial hyperglycemia type 2 diabetes

Substituent-Dependent Inhibition Mechanism: Competitive vs. Non-Competitive Modes

Within the pyridazin-thioether series, the nature of the benzyl substituent dictates whether inhibition follows a competitive or non-competitive mechanism. Compound 5m, a close structural analog containing a 3-fluorobenzyl group, exhibited competitive inhibition with a Ki of 56 µM [1]. In contrast, other benzyl-substituted analogs in the same series displayed non-competitive inhibition patterns [1]. This mechanistic bifurcation is critical: competitive inhibitors directly compete with the substrate at the active site, making their potency sensitive to physiological substrate concentrations, whereas non-competitive inhibitors bind allosterically and retain efficacy regardless of substrate load. The 3-fluorobenzyl group's ability to enforce a competitive mechanism is a key differentiator.

enzyme kinetics competitive inhibition Ki value

Molecular Docking Profile: Hydrogen Bonding and Pi-Pi Interactions at the α-Glucosidase Active Site

Molecular docking studies of pyridazin-thioether analogs containing the 3-fluorobenzyl group revealed a conserved binding pose characterized by hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions within the α-glucosidase active site [1]. The root-mean-square deviation (RMSD) for the docking simulation was less than 3 Å, validating the predicted binding mode [1]. The 3-fluorobenzyl moiety specifically engages in a Pi-Pi T-shaped interaction with a key aromatic residue, a contact that is absent or weakened when the fluorine is moved to the 2- or 4-position of the benzyl ring [1]. This binding mode correlates with the observed competitive inhibition kinetics.

molecular docking binding mode Pi-Pi T-shaped interaction

Physicochemical Properties: Molecular Weight and Formula Differentiation from Acetamide Congener

The target compound (C14H14FN3OS, MW 291.35 g/mol) differs from the closely related acetamide analog N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide (C13H12FN3OS, MW 277.32 g/mol) by a single methylene group in the amide side chain . This seemingly minor structural change increases molecular weight by ~14 g/mol and adds one rotatable bond, which can influence solubility, permeability, and metabolic stability. The propionamide analog is expected to exhibit slightly higher lipophilicity (clogP) and potentially improved membrane permeability relative to the acetamide congener, though experimental confirmation is lacking.

drug-like properties molecular weight logP prediction

Optimal Procurement Scenarios for N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Pyridazine-Thioether α-Glucosidase Inhibitors

The compound is best deployed as a core scaffold in medicinal chemistry campaigns aimed at optimizing α-glucosidase inhibitory potency. Its 3-fluorobenzyl group confers a competitive inhibition mechanism and establishes critical Pi-Pi T-shaped interactions [1]. Researchers synthesizing a library of amide variants (e.g., propionamide vs. acetamide vs. cyclopropanecarboxamide) can use this compound to systematically probe the role of the amide side chain in potency and selectivity.

Mechanistic Studies of Competitive vs. Non-Competitive α-Glucosidase Inhibition

Given that 3-fluorobenzyl analogs exhibit competitive inhibition (Ki ~56 µM) [1], this compound can serve as a probe to distinguish competitive from non-competitive binding modes in enzyme kinetic studies. It is particularly useful when paired with non-competitive pyridazin-thioether analogs to investigate the structural determinants of inhibition mechanism.

Computational Chemistry and Molecular Docking Validation

The validated docking pose (RMSD <3 Å) and defined interactions (hydrogen bonding, Pi-Pi T-shaped, Pi-anion) [1] make this compound a suitable reference ligand for virtual screening and pharmacophore modeling studies targeting the α-glucosidase active site. Its binding mode can be used to benchmark docking protocols for larger chemical libraries.

Comparative Physicochemical Profiling of Amide Congeners

The propionamide side chain differentiates this compound from the acetamide analog by 14 g/mol in molecular weight and by increased lipophilicity . Procurement of both the propionamide and acetamide variants enables head-to-head comparison of solubility, permeability, and metabolic stability, informing lead candidate selection for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.